Cas no 4185-01-7 (3-Oxo-12a-hydroxy-5b-cholanoic Acid)

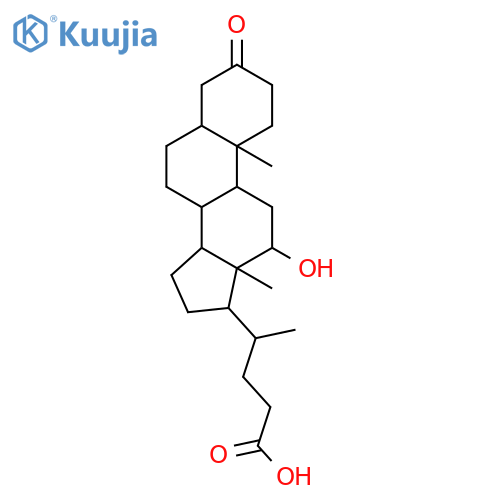

4185-01-7 structure

商品名:3-Oxo-12a-hydroxy-5b-cholanoic Acid

3-Oxo-12a-hydroxy-5b-cholanoic Acid 化学的及び物理的性質

名前と識別子

-

- 12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID

- 3-oxo-12alpha-hydroxy-5beta-cholan-24-oic acid

- 3-Oxo-12α-hydroxy-5β-cholanoic Acid

- 5.BETA.-CHOLANIC ACID, 12.ALPHA.-HYDROXY-3-OXO-

- 12a-Hydroxy-3-oxo-5b-cholan-24-Oic acid

- 12a-Hydroxy-3-oxo-5b-cholan-24-Oate

- SCHEMBL10946232

- 3-oxodeoxycholate

- 3-oxodeoxycholic acid

- 12alpha-hydroxy-3-keto-5beta-cholan-24-oic acid

- (5beta,12alpha)-12-hydroxy-3-oxocholan-24-oate

- Q27160053

- 12a-Hydroxy-3-keto-5b-cholan-24-Oic acid

- (5b,12a)-12-Hydroxy-3-oxocholan-24-Oate

- (5b,12a)-12-Hydroxy-3-oxocholan-24-Oic acid

- 4185-01-7

- 12alpha-Hydroxy-3-oxo-5beta-cholanoate

- 3-Dehydrodeoxycholate

- 12a-Hydroxy-3-oxo-5b-cholanoic acid

- WMUMZOAFCDOTRW-OVEHVULHSA-N

- 3-Oxo-12a-hydroxy-5b-cholanoic Acid

- (4R)-4-[(5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

- (5beta,12alpha)-12-hydroxy-3-oxocholan-24-oic acid

- 3-OXO-12.ALPHA.-HYDROXY-5.BETA.-CHOLANOIC ACID

- 3-Oxo-12-hydroxy-5-cholanoic Acid

- UNII-ID36RLU01B

- (R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoicacid

- 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

- 3-dehydrodeoxycholic acid

- CCRIS 3989

- 12alpha-Hydroxy-3-keto-5beta-cholan-24-Oate

- 12alpha-Hydroxy-3-oxo-5beta-cholanoic acid

- LMST04010168

- 12alpha-hydroxy-3-keto-5beta-cholanic acid

- 3-OXO-12.ALPHA.-HYDROXYCHOLAN-24-OIC ACID

- 5beta-Cholanic acid-12alpha-ol-3-one

- 12a-Hydroxy-3-oxo-5b-cholanoate

- PD165829

- 12.ALPHA.-HYDROXY-3-KETO-5.BETA.-CHOLANOIC ACID

- A902947

- CHEBI:88104

- 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLANOIC ACID

- 12a-Hydroxy-3-keto-5b-cholan-24-Oate

- ID36RLU01B

- 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOL-24-OIC ACID

- 3-Oxo-12alpha-hydroxy-5beta-cholanoic Acid

- 3-Keto-DCA

- G76901

- (R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-HYDROXY-10,13-DIMETHYL-3-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL)PENTANOIC ACID

- 3-OXO-12ALPHA-HYDROXYCHOLAN-24-OIC ACID

- 12ALPHA-HYDROXY-3-KETO-5BETA-CHOLANOIC ACID

- (4R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta(a)phenanthren-17-yl)pentanoic acid

- 5BETA-CHOLANIC ACID, 12ALPHA-HYDROXY-3-OXO-

- 12ALPHA-HYDROXY-3-OXO-5BETA-CHOL-24-OIC ACID

-

- インチ: InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21+,23+,24-/m1/s1

- InChIKey: WMUMZOAFCDOTRW-OVEHVULHSA-N

- ほほえんだ: C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C

計算された属性

- せいみつぶんしりょう: 390.27714

- どういたいしつりょう: 390.27700969g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 645

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 74.6Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 545.9±35.0 °C at 760 mmHg

- フラッシュポイント: 298.0±22.4 °C

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- PSA: 74.6

- じょうきあつ: 0.0±3.3 mmHg at 25°C

3-Oxo-12a-hydroxy-5b-cholanoic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Oxo-12a-hydroxy-5b-cholanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574440-250mg |

(R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |

4185-01-7 | 98% | 250mg |

¥7398.00 | 2024-05-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O888498-50mg |

3-Oxo-12α-hydroxy-5β-cholanoic Acid |

4185-01-7 | 98% | 50mg |

¥1,269.00 | 2022-09-28 | |

| TRC | O856870-250mg |

3-Oxo-12a-hydroxy-5b-cholanoic Acid |

4185-01-7 | 250mg |

$ 224.00 | 2023-09-06 | ||

| Aaron | AR00CAGF-50mg |

12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID |

4185-01-7 | 98% | 50mg |

$240.00 | 2025-03-07 | |

| Aaron | AR00CAGF-10mg |

12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID |

4185-01-7 | 98% | 10mg |

$61.00 | 2025-02-12 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-477977-500mg |

3-Oxo-12α-hydroxy-5β-cholanoic Acid, |

4185-01-7 | 500mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AF72323-50mg |

12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID |

4185-01-7 | ≥95% | 50mg |

$389.00 | 2024-04-20 | |

| A2B Chem LLC | AF72323-5mg |

12-ALPHA-HYDROXY-3-OXO-5-BETA-CHOLANOICACID |

4185-01-7 | ≥95% | 5mg |

$61.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574440-50mg |

(R)-4-((5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |

4185-01-7 | 98% | 50mg |

¥1461.00 | 2024-05-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O888498-250mg |

3-Oxo-12α-hydroxy-5β-cholanoic Acid |

4185-01-7 | 98% | 250mg |

¥3,980.00 | 2022-09-28 |

3-Oxo-12a-hydroxy-5b-cholanoic Acid 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

4185-01-7 (3-Oxo-12a-hydroxy-5b-cholanoic Acid) 関連製品

- 81-25-4(Cholic acid)

- 83-44-3(Deoxycholic acid)

- 112076-61-6(Deoxycholic acid-d)

- 459789-99-2(Obeticholic acid)

- 474-25-9(Chenodeoxycholic acid)

- 128-13-2(Ursodeoxycholic acid)

- 132465-11-3(CDC)

- 83-49-8(Hyodeoxycholic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:4185-01-7)3-Oxodeoxycholic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ